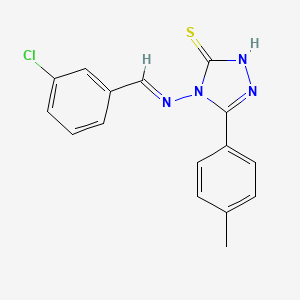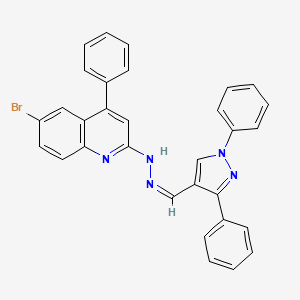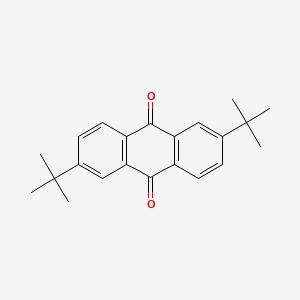
4-((3-Chlorobenzylidene)amino)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-((3-Chlorobenzylidène)amino)-5-(4-méthylphényl)-4H-1,2,4-triazole-3-thiol est un composé hétérocyclique qui a suscité un intérêt dans divers domaines de la recherche scientifique en raison de sa structure chimique unique et de ses applications potentielles. Ce composé présente un cycle triazole, connu pour sa stabilité et sa polyvalence dans les réactions chimiques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 4-((3-Chlorobenzylidène)amino)-5-(4-méthylphényl)-4H-1,2,4-triazole-3-thiol implique généralement la condensation de la 3-chlorobenzaldéhyde avec la 4-méthylphénylhydrazine pour former l’hydrazone correspondante. Cet intermédiaire est ensuite cyclisé avec la thiocarbohydrazide en milieu acide pour donner le composé triazole souhaité.
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques pour ce composé ne soient pas bien documentées, l’approche générale impliquerait une mise à l’échelle du processus de synthèse en laboratoire. Cela inclurait l’optimisation des conditions de réaction, telles que la température, la pression et le choix du solvant, afin de garantir un rendement et une pureté élevés.
Analyse Des Réactions Chimiques
Types de réactions
Le 4-((3-Chlorobenzylidène)amino)-5-(4-méthylphényl)-4H-1,2,4-triazole-3-thiol peut subir divers types de réactions chimiques, notamment :
Oxydation : Le groupe thiol peut être oxydé pour former des disulfures ou des acides sulfoniques.
Réduction : Le groupe imine peut être réduit pour former l’amine correspondante.
Substitution : L’atome de chlore sur la partie benzylidène peut être substitué par d’autres nucléophiles.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.
Réduction : Les agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium sont généralement utilisés.
Substitution : Les nucléophiles tels que les amines ou les thiols peuvent être utilisés en milieu basique.
Produits principaux
Oxydation : Disulfures ou acides sulfoniques.
Réduction : Amines correspondantes.
Substitution : Divers dérivés substitués en fonction du nucléophile utilisé.
Applications De Recherche Scientifique
Le 4-((3-Chlorobenzylidène)amino)-5-(4-méthylphényl)-4H-1,2,4-triazole-3-thiol présente plusieurs applications en recherche scientifique :
Chimie : Utilisé comme élément de construction pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses propriétés antimicrobiennes et antifongiques potentielles.
Médecine : Exploré pour son potentiel en tant qu’agent thérapeutique en raison de son activité biologique.
Industrie : Utilisé dans le développement de nouveaux matériaux aux propriétés spécifiques.
Mécanisme D'action
Le mécanisme d’action du 4-((3-Chlorobenzylidène)amino)-5-(4-méthylphényl)-4H-1,2,4-triazole-3-thiol implique son interaction avec diverses cibles moléculaires. Le cycle triazole peut interagir avec les enzymes et les protéines, inhibant potentiellement leur activité. Le groupe thiol du composé peut former des liaisons disulfures avec les résidus cystéine des protéines, modifiant ainsi leur fonction.
Comparaison Avec Des Composés Similaires
Composés similaires
- 4-((3-Chlorobenzylidène)amino)-5-(4-méthylphényl)-4H-1,2,4-triazole-3-thiol
- N-(3-Chlorobenzylidène)-4-(4-méthylphényl)-1-pipérazinamine
- N-(3-Chlorobenzylidène)-4-(4-méthylbenzyl)-1-pipérazinamine
Unicité
Le 4-((3-Chlorobenzylidène)amino)-5-(4-méthylphényl)-4H-1,2,4-triazole-3-thiol est unique en raison de son cycle triazole, qui confère une stabilité et une polyvalence dans les réactions chimiques.
Propriétés
Formule moléculaire |
C16H13ClN4S |
|---|---|
Poids moléculaire |
328.8 g/mol |
Nom IUPAC |
4-[(E)-(3-chlorophenyl)methylideneamino]-3-(4-methylphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H13ClN4S/c1-11-5-7-13(8-6-11)15-19-20-16(22)21(15)18-10-12-3-2-4-14(17)9-12/h2-10H,1H3,(H,20,22)/b18-10+ |
Clé InChI |
QIURXHBKDGDHIH-VCHYOVAHSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC(=CC=C3)Cl |
SMILES canonique |
CC1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC(=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7,9-Dichloro-2-(naphthalen-2-yl)-5-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11973458.png)
![9-Chloro-2-(4-methoxyphenyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11973465.png)
![(5E)-5-(4-tert-butylbenzylidene)-2-(4-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11973469.png)

![4-Hydroxybenzaldehyde [1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11973478.png)
![N'-{(E)-[4-(diethylamino)phenyl]methylidene}-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11973479.png)

![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B11973503.png)
![(5Z)-5-[(3-{4-[(4-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-heptyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11973510.png)

![9-Bromo-2-(naphthalen-2-yl)-5-(3-nitrophenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11973520.png)
![(5E)-5-[4-(Allyloxy)benzylidene]-2-(4-methylphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B11973532.png)


